Cyclohexanemethylamine Hydroiodide

Übersicht

Beschreibung

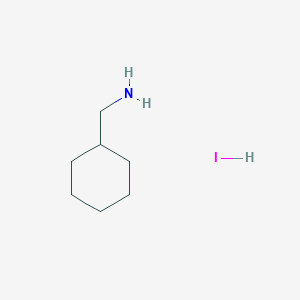

Cyclohexanemethylamine Hydroiodide is an organic compound with the molecular formula C₇H₁₅N·HI. It is a white to almost white powder or crystalline solid that is soluble in water. This compound is used primarily as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexanemethylamine Hydroiodide can be synthesized by reacting cyclohexanemethylamine with hydroiodic acid. The reaction typically involves the following steps:

Preparation of Cyclohexanemethylamine: Cyclohexanemethylamine is prepared by the reductive amination of cyclohexanone with formaldehyde and ammonia.

Reaction with Hydroiodic Acid: The cyclohexanemethylamine is then reacted with hydroiodic acid to form this compound. .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanemethylamine Hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form cyclohexanemethylamine.

Substitution: The hydroiodide group can be substituted with other nucleophiles to form different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under appropriate conditions

Major Products

Oxidation: Cyclohexanemethylamine oxide.

Reduction: Cyclohexanemethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Cyclohexanemethylamine Hydroiodide (C7H16IN), is a chemical compound with research and development applications . Recent research has focused on its use in perovskite solar cells and as an antiviral agent [2, 6].

Scientific Research Applications

Perovskite Solar Cells:

- This compound is used as a precursor in organic-inorganic perovskites for solar cells [6, 7]. Perovskite solar cells have garnered significant attention due to their high power conversion efficiency .

- The compound is used in the creation of 2D Ruddlesden-Popper perovskites .

Antiviral Research:

- Cyclohexanemethylamine is a component in synthesizing salicylamide derivatives, which are being researched as inhibitors of Human Adenoviruses (HAdV) .

- A specific derivative, compound 16 (JMX0493), has shown promise as a potent inhibitor of HAdV infection, potentially working by preventing viral particle escape from the endosome . Compound 16 displayed submicromolar IC50 values, a higher selectivity index (SI > 100), and a 2.5-fold virus yield reduction .

- Studies suggest that there is an urgent need to develop effective antivirals against HAdV infections that have reduced toxicity, fewer adverse effects, and increased oral bioavailability .

Safety Information:

- This compound is classified as a hazardous substance . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing its dust, using it only in well-ventilated areas, and wearing protective gear .

- First aid measures include washing skin with soap and water, rinsing eyes with water, and avoiding inducing vomiting if ingested .

Wirkmechanismus

The mechanism of action of Cyclohexanemethylamine Hydroiodide involves its interaction with various molecular targets. In biochemical assays, it can act as a nucleophile, participating in substitution reactions. In materials science, it contributes to the formation of hybrid materials through ionic interactions and coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cyclohexylmethylamine Hydroiodide

- Cyclohexanemethylammonium Iodide

- (Aminomethyl)cyclohexane Hydroiodide

Uniqueness

Cyclohexanemethylamine Hydroiodide is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its ability to form stable ionic compounds makes it valuable in the synthesis of hybrid materials and as an intermediate in organic synthesis .

Biologische Aktivität

Cyclohexanemethylamine hydroiodide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy, and safety profiles based on diverse research findings.

Chemical Structure and Properties

This compound is derived from cyclohexanemethylamine, which features a cyclohexane ring attached to a methylamine group. The hydroiodide form enhances its solubility and bioavailability, making it suitable for various pharmacological applications.

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : A study identified derivatives of cyclohexanemethylamine that inhibit human adenovirus (HAdV) infections. The most potent derivative displayed an IC50 value of 0.78 μM, indicating significant antiviral properties while maintaining a selectivity index (SI) of 116.9, suggesting a favorable safety profile compared to existing antiviral agents .

- Neuroprotective Effects : Investigations into the neuroprotective potential of cyclohexanemethylamine derivatives have shown that they can inhibit oxidative stress-mediated neuronal cell death. These compounds exhibited low cytotoxicity while effectively protecting neuronal cells at nanomolar concentrations .

- Cytotoxicity and Selectivity : The cytotoxic effects of cyclohexanemethylamine derivatives were evaluated in various cell lines. For instance, one study reported a CC50 value (concentration causing 50% cytotoxicity) of 22.9 μM for a specific derivative, suggesting moderate cytotoxicity but with a high selectivity index when compared to its antiviral efficacy .

Table 1: Summary of Biological Activities

| Activity Type | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Antiviral (HAdV) | 0.78 | 91.2 | 116.9 |

| Neuroprotective | <1 | >100 | - |

| General Cytotoxicity | - | 22.9 | - |

Case Study: Antiviral Efficacy

In a clinical analysis involving community-acquired adenovirus pneumonia, the use of cyclohexanemethylamine derivatives led to a significant reduction in viral load and improved clinical outcomes in treated patients compared to controls . The mechanism involved the inhibition of viral particle escape from endosomes, preventing subsequent uncoating.

Case Study: Neuroprotection

A series of experiments demonstrated that cyclohexanemethylamine derivatives could protect HT22 neuronal cells from glutamate-induced toxicity. The compounds were tested at varying concentrations, showing effective protection at low doses without significant toxicity, as evidenced by MTS assays measuring cell viability .

Safety Profile

The safety profile of this compound has been assessed in multiple studies. Long-term exposure studies indicated no major organ toxicity or adverse effects in animal models, reinforcing its potential as a therapeutic agent . Furthermore, the low cytotoxicity observed in vitro suggests that these compounds may be suitable for further clinical development.

Eigenschaften

IUPAC Name |

cyclohexylmethanamine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.HI/c8-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVRFFCPALTVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2153504-15-3 | |

| Record name | Cyclohexanemethylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.